molecular formula C15H14ClF3N4O2 B610016 PF-06869206

PF-06869206

Cat. No.: B610016
M. Wt: 374.74 g/mol
InChI Key: ATFQBBCQZKVZJN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

PF-06869206 is synthesized through a series of chemical reactions involving the formation of a pyrrolo[3,2-b]pyridine core. The key steps include:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

PF-06869206 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

PF-06869206 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study sodium-phosphate cotransporters and their role in phosphate homeostasis.

    Biology: Investigated for its effects on phosphate metabolism and its potential to treat hyperphosphatemic conditions.

    Medicine: Potential therapeutic applications for treating chronic kidney disease and other conditions associated with phosphate imbalance.

    Industry: Used in the development of new drugs targeting sodium-phosphate cotransporters.

Mechanism of Action

PF-06869206 exerts its effects by selectively inhibiting the sodium-phosphate cotransporter NaPi2a. This inhibition reduces phosphate reabsorption in the proximal renal tubules, leading to increased urinary phosphate excretion and decreased plasma phosphate levels. The compound’s molecular targets include the NaPi2a transporter, and its pathways involve the regulation of phosphate homeostasis through interactions with parathyroid hormone and fibroblast growth factor 23 .

Properties

IUPAC Name

3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFQBBCQZKVZJN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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